molecular formula C11H22N2O B13148596 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide

Cat. No.: B13148596
M. Wt: 198.31 g/mol
InChI Key: SBYSZWOYBWFAJX-UHFFFAOYSA-N
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Description

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structural variations among fentanyl-related substances can impart profound pharmacological differences, especially with respect to potency and efficacy .

Preparation Methods

The synthesis of 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 3-methylpiperidine with a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to pain modulation and signal transduction .

Comparison with Similar Compounds

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide can be compared with other fentanyl analogues such as:

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide

InChI

InChI=1S/C11H22N2O/c1-8(2)11(14)13-7-10-4-5-12-6-9(10)3/h8-10,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

SBYSZWOYBWFAJX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CNC(=O)C(C)C

Origin of Product

United States

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